![molecular formula C18H22Cl2N2Pt B1211772 Dichlorobis(tranylcypromine)platinum(II) CAS No. 84152-26-1](/img/structure/B1211772.png)
Dichlorobis(tranylcypromine)platinum(II)
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Description
Dichlorobis(tranylcypromine)platinum(II), also known as Dichlorobis(tranylcypromine)platinum(II), is a useful research compound. Its molecular formula is C18H22Cl2N2Pt and its molecular weight is 532.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Cancer Therapy
Dichlorobis(tranylcypromine)platinum(II) has been investigated for its potential as an anticancer drug. Its structure, featuring the tranylcypromine ligand, enhances its interaction with biological targets compared to traditional platinum-based drugs like cisplatin.
Case Studies
- A study demonstrated that this compound effectively inhibited the growth of ovarian carcinoma cells that are typically resistant to cisplatin, showcasing its potential as a second-line treatment option .
- Another investigation highlighted its antitrypanosomal activity, suggesting that it could be repurposed for treating diseases like Chagas disease caused by Trypanosoma cruzi .
Antitrypanosomal Applications
Dichlorobis(tranylcypromine)platinum(II) has shown promise in treating parasitic infections. The compound's ability to interfere with cellular processes extends beyond cancer cells to protozoan parasites.
Efficacy Against Trypanosoma cruzi
Research indicates that this platinum complex exhibits significant antitrypanosomal activity. It functions by inducing oxidative stress within the parasite, leading to cell death. Its selectivity for Trypanosoma cruzi over human cells suggests a favorable therapeutic window .
Catalytic Applications
In addition to its biological applications, dichlorobis(tranylcypromine)platinum(II) serves as a catalyst in various organic reactions.
Catalytic Properties
- It has been utilized in the synthesis of soluble polymers from monosubstituted acetylenes, demonstrating its versatility in polymer chemistry .
- The compound's ability to facilitate alkynylation and hydrogenation reactions highlights its importance in synthetic organic chemistry .
Comparative Summary of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Therapy | DNA binding and apoptosis induction | Effective against cisplatin-resistant cells |
Antitrypanosomal Activity | Induction of oxidative stress | Significant activity against Trypanosoma cruzi |
Catalysis | Facilitates organic reactions (alkynylation, hydrogenation) | Useful in polymer synthesis |
Properties
CAS No. |
84152-26-1 |
---|---|
Molecular Formula |
C18H22Cl2N2Pt |
Molecular Weight |
532.4 g/mol |
IUPAC Name |
2-phenylcyclopropan-1-amine;platinum(2+);dichloride |
InChI |
InChI=1S/2C9H11N.2ClH.Pt/c2*10-9-6-8(9)7-4-2-1-3-5-7;;;/h2*1-5,8-9H,6,10H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
WTVLONXVMCXJCU-UHFFFAOYSA-L |
SMILES |
C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.[Cl-].[Cl-].[Pt+2] |
Synonyms |
cis-Pt(II)(tranylcypromine)2Cl2 dichlorobis(tranylcypromine)platinum(II) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
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